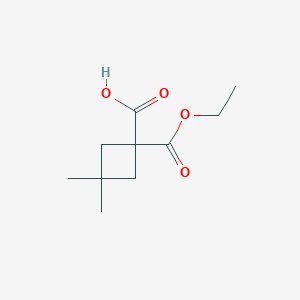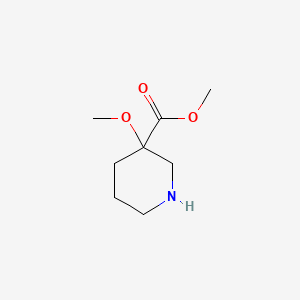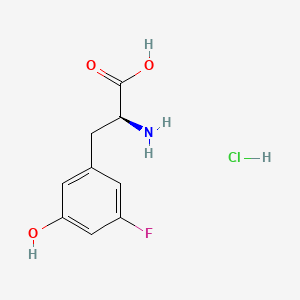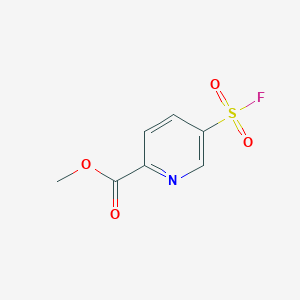
Methyl prolylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl prolylglycinate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of proline, an amino acid, and is often used in various fields of research and industry due to its unique properties.
Vorbereitungsmethoden
Methyl prolylglycinate can be synthesized through several methods. One common synthetic route involves the reaction of proline with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Methyl prolylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl prolylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study protein folding and interactions due to its proline derivative structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.
Wirkmechanismus
The mechanism of action of methyl prolylglycinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl prolylglycinate can be compared with other similar compounds, such as:
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic properties and used in neuroprotective research.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying protein synthesis and metabolism.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O3 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
methyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
InChI-Schlüssel |
QDBAGUYLJBESHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
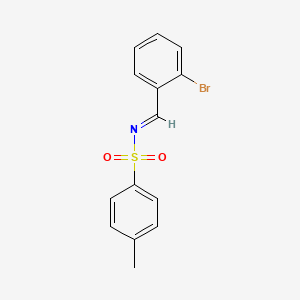

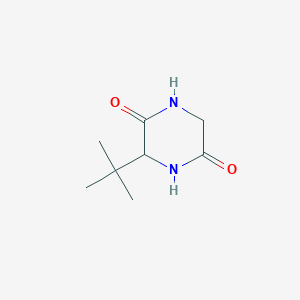
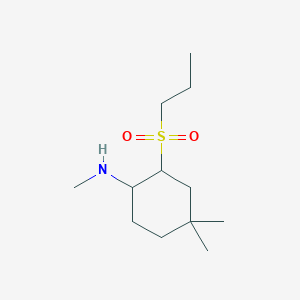
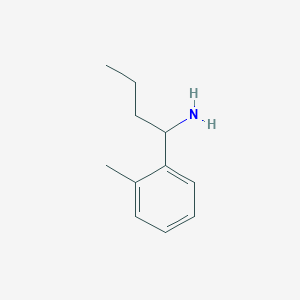
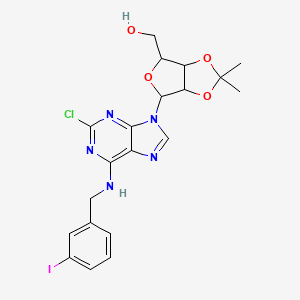
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
